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Compound of Interest

4-Methoxyphenylphosphonic
Compound Name:

Dichloride
CAS No.: 37632-18-1
Cat. No.: B1585283

Get Quote

Executive Summary

4-Methoxyphenylphosphonic dichloride (MOPPD) is a specialized organophosphorus
reagent used primarily in the synthesis of phosphonopeptides and phosphonamidate transition-
state analogues. Unlike standard peptide coupling reagents (e.g., HATU, EDC) that facilitate
amide bond formation, MOPPD acts as a phosphonylating agent. It introduces a
phosphonamidate linkage (

) which mimics the tetrahedral transition state of amide bond hydrolysis.

This application note details the mechanistic basis, experimental protocols, and optimization
strategies for utilizing MOPPD to construct protease inhibitors and phosphotyrosine mimetics.

Chemical Profile & Mechanism of Action
Reagent Profile

o |[UPAC Name: (4-Methoxyphenyl)phosphonic dichloride
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Synonyms: Anisylphosphonic dichloride; p-Methoxyphenylphosphonic dichloride

CAS Number: 1499-21-4

Formula:

Role: Electrophilic Phosphonylating Agent

Mechanistic Insight

The utility of MOPPD lies in the electronic properties of the 4-methoxy group. The electron-
donating nature of the methoxy substituent at the para position modulates the electrophilicity of
the phosphorus center compared to the unsubstituted phenylphosphonic dichloride.

Key Reaction Pathway: The reaction proceeds via a nucleophilic substitution at the
phosphorus(V) center.

 First Substitution: The most nucleophilic species (typically a primary amine of an amino acid
ester) attacks the phosphorus, displacing one chloride ion. This forms a stable
phosphonamidic chloride intermediate.

e Second Substitution: A second nucleophile (alcohol or amine) displaces the remaining
chloride, forming the final phosphonamidate or phosphonate diester.

Why MOPPD?

o Selectivity: The reduced electrophilicity (vs. alkylphosphonic dichlorides) allows for better
control over mono-substitution, preventing the formation of symmetric dimers.

» Biological Relevance: The 4-methoxyphenyl group often serves as a hydrophobic anchor in
enzyme active sites (e.g., S1/S1' pockets of metalloproteases), enhancing inhibitor potency.

Workflow Visualization

The following diagram illustrates the stepwise synthesis of a phosphonamidate dipeptide
analogue using MOPPD.
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Figure 1: Stepwise assembly of phosphonamidate peptide mimetics. The controlled addition
ensures mono-substitution at the phosphorus center.

Experimental Protocol: Synthesis of
Phosphonamidate Dipeptides

This protocol describes the coupling of an amino acid ester to MOPPD, followed by reaction
with a second nucleophile (e.g., an alcohol to form an ester linkage or a second amine).

Reagents & Equipment|[1]
» Reagent: 4-Methoxyphenylphosphonic dichloride (MOPPD) (1.0 equiv)

Substrate: Amino Acid Ester (HCI salt or free base) (1.0 equiv)

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv if using HCl salt; 1.1
equiv if free base)

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Atmosphere: Dry Nitrogen or Argon (Strictly anhydrous conditions required)

Step-by-Step Procedure
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Step 1: Preparation of the Electrophile Solution
e Flame-dry a 2-neck round bottom flask and cool under a stream of nitrogen.
e Dissolve MOPPD (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

e Cool the solution to -10°C to 0°C using an ice/salt bath. Note: Lower temperatures (-78°C)
may be required for highly reactive amines to prevent bis-substitution.

Step 2: Formation of Phosphonamidic Chloride (First Coupling)

 In a separate flask, dissolve the Amino Acid Ester (1.0 equiv) and TEA (1.1 equiv) in
anhydrous DCM.

e Add the amino acid solution dropwise to the cooled MOPPD solution over 30—-60 minutes.
o Critical: Slow addition of the amine to the excess dichloride favors mono-substitution.
 Allow the mixture to stir at 0°C for 1-2 hours. Monitor reaction progress by TLC or
P NMR (Shift from ~35 ppm reactant to ~20-25 ppm intermediate).
Step 3: Introduction of Second Nucleophile

e Once the intermediate is formed, add the Second Nucleophile (e.g., Amino Acid 2 or Alcohol,
1.0-1.2 equiv) and additional TEA (1.1 equiv) to the reaction mixture.

 Allow the reaction to warm to room temperature naturally.
e Stir for 4-12 hours.

Step 4: Work-up and Purification[1]

¢ Quench the reaction by adding water or saturated

solution.

o Extract the aqueous layer with DCM (3x).
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» Wash combined organic layers with 1N HCI (to remove unreacted amine), saturated

, and brine.

e Dry over

, filter, and concentrate in vacuo.

 Purify via flash column chromatography (typically SiO2, Hexanes/EtOAc gradient).

Optimization & Troubleshooting Guide

The following table summarizes common issues encountered during phosphonylation and their

solutions.
Issue Probable Cause Corrective Action
Reverse addition: Add amine
Bis-substitution (Dimer Amine added too quickly or solution slowly to the MOPPD
formation) excess amine present. solution. Lower temperature to
-78°C.
] ] Use freshly distilled solvents.
) Moisture in solvent or
Hydrolysis of MOPPD Ensure N2/Ar atmosphere.
atmosphere. L .
MOPPD is highly hygroscopic.
Increase reaction time (up to
) Steric hindrance of the 4- 24h) or use a stronger base
Low Yield
methoxy group. (e.g., DBU) for the second
coupling step.
o o Add a catalyst such as DMAP
) Phosphonamidic chloride is ) -
No Reaction (2nd Step) (0.1 equiv) to facilitate the

deactivated. o
second substitution.

Safety & Handling (SDS Summary)

o Corrosivity: MOPPD releases HCI gas upon contact with moisture. It causes severe skin
burns and eye damage.
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« Inhalation: Handle only in a functioning fume hood. Inhalation of vapors can cause
respiratory irritation.

o Storage: Store under inert gas (Argon) in a desiccator. Refrigerate (2—8°C) to prevent
degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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